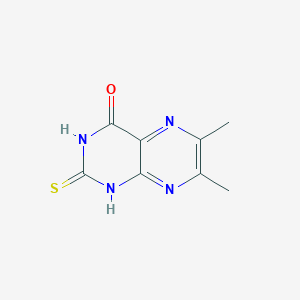
Pyridinium, 5-(methoxycarbonyl)-1-methyl-2-(methylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridinium, 5-(methoxycarbonyl)-1-methyl-2-(methylthio)- is a pyridinium salt, a class of compounds known for their diverse applications in organic chemistry and pharmaceuticals. Pyridinium salts are structurally characterized by a positively charged nitrogen atom within a six-membered aromatic ring. This particular compound features additional functional groups, including a methoxycarbonyl group, a methyl group, and a methylthio group, which contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of pyridinium, 5-(methoxycarbonyl)-1-methyl-2-(methylthio)- typically involves the reaction of pyridine derivatives with appropriate reagents to introduce the desired functional groups. One common method is the Kröhnke pyridine synthesis, which involves the reaction of α-pyridinium methyl ketone salts with α, β-unsaturated carbonyl compounds
Industrial Production Methods: Industrial production of pyridinium salts often involves large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of these processes.
Analyse Chemischer Reaktionen
Types of Reactions: Pyridinium, 5-(methoxycarbonyl)-1-methyl-2-(methylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the pyridinium salt to its corresponding pyridine derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like alkyl halides and amines are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Pyridinium, 5-(methoxycarbonyl)-1-methyl-2-(methylthio)- has a wide range of applications in scientific research:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Wirkmechanismus
The mechanism of action of pyridinium, 5-(methoxycarbonyl)-1-methyl-2-(methylthio)- involves its interaction with molecular targets through its functional groups. The positively charged nitrogen atom can form ionic bonds with negatively charged sites on target molecules, while the methoxycarbonyl and methylthio groups can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Pyridinium chloride: A simple pyridinium salt used in organic synthesis and as a phase transfer catalyst.
N-methylpyridinium: Another pyridinium derivative with applications in synthetic organic chemistry.
Pyridinium ylides: Compounds used in cycloaddition reactions and as intermediates in the synthesis of heterocyclic compounds.
Uniqueness: Pyridinium, 5-(methoxycarbonyl)-1-methyl-2-(methylthio)- is unique due to its combination of functional groups, which confer distinct reactivity and interaction profiles. This makes it particularly valuable in applications requiring specific chemical or biological properties.
Eigenschaften
IUPAC Name |
methyl 1-methyl-6-methylsulfanylpyridin-1-ium-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12NO2S/c1-10-6-7(9(11)12-2)4-5-8(10)13-3/h4-6H,1-3H3/q+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOSAVVIZNLMKBW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=C(C=CC(=C1)C(=O)OC)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12NO2S+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50356069 |
Source


|
| Record name | Pyridinium, 5-(methoxycarbonyl)-1-methyl-2-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50356069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92823-48-8 |
Source


|
| Record name | Pyridinium, 5-(methoxycarbonyl)-1-methyl-2-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50356069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2,8-Diazaspiro[5.5]undecane-1,3,7,9-tetrone](/img/structure/B186299.png)
![1,3-Benzodithiole, 2-[(4-methoxyphenyl)methylene]-](/img/structure/B186302.png)


![5,11-Dimethyl-5,11-dihydroquinoxalino[2,3-b]quinoxaline](/img/structure/B186305.png)
![3,8-dimethyl-3,8-dihydrocyclobuta[b]quinoxaline-1,2-dione](/img/structure/B186306.png)
![n-(2-Chlorophenyl)-6-ethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B186309.png)







